molecular formula C20H16FNO4 B3545439 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B3545439
M. Wt: 353.3 g/mol
InChI Key: BZNFNTHXWWSLHN-UHFFFAOYSA-N
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Description

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid is a complex organic compound featuring a pyrrole ring substituted with a carboxyethyl group and a fluorophenyl group

Properties

IUPAC Name

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(23)24)22(18)16-7-3-14(4-8-16)20(25)26/h1-9,11H,10,12H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNFNTHXWWSLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

    Industry: It could be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-carboxyethyl)-5-phenyl-1H-pyrrol-1-yl]benzoic acid: Lacks the fluorine atom, which might affect its reactivity and biological activity.

    4-[2-(2-carboxyethyl)-5-(4-chlorophenyl)-1H-pyrrol-1-yl]benzoic acid: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

Uniqueness

The presence of the fluorophenyl group in 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid
Reactant of Route 2
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid

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